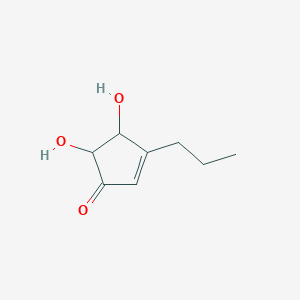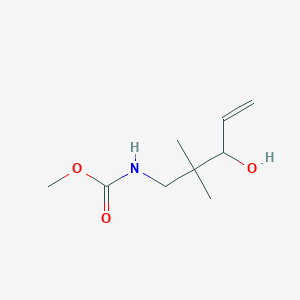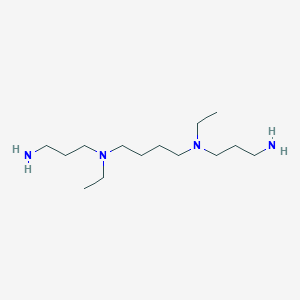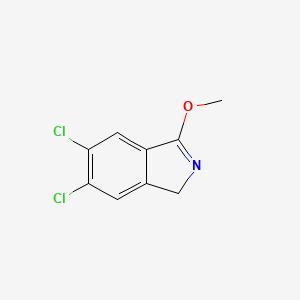
Ethyl (dichlorophosphanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (dichlorophosphanyl)acetate is an organophosphorus compound that features both ester and phosphanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]
Industrial Production Methods
The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Ethanol and acetic acid.
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyl esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.
Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Phosphorus trichloride: A reagent used in the synthesis of organophosphorus compounds.
Ethyl phosphinate: Contains a phosphinate group instead of a phosphanyl group.
Uniqueness
Ethyl (dichlorophosphanyl)acetate is unique due to the presence of both ester and phosphanyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
1001-10-1 |
|---|---|
Molekularformel |
C4H7Cl2O2P |
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
ethyl 2-dichlorophosphanylacetate |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3 |
InChI-Schlüssel |
UYSAHLVAWDJNMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)

![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)





![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)




